REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].Cl[CH2:12][CH2:13][O:14][CH2:15][CH2:16]Cl.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[N:7]1([C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:10]=[CH:9][CH:8]=2)[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1 |f:2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
ClCCOCCCl
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
ClCCOCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCOCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel with ethyl acetate/petroleum ether (3:7) as the eluent
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
N1(CCOCC1)C=1C=C(C=CC1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |